Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid

Description

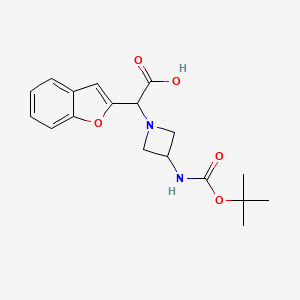

Benzofuran-2-YL-(3-N-Boc-amino-azetidin-1-YL)-acetic acid (CAS: 885275-29-6) is a heterocyclic compound featuring a benzofuran core linked to an azetidine ring via an acetic acid moiety. The azetidine group is substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, enhancing stability during synthesis . Its structural complexity allows for interactions with biological targets, such as enzymes or receptors, while the Boc group offers temporary protection for the amine during synthetic steps .

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-12-9-20(10-12)15(16(21)22)14-8-11-6-4-5-7-13(11)24-14/h4-8,12,15H,9-10H2,1-3H3,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYBRWVTIJBDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.

Boc Protection: The amino group on the azetidine ring is protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.

Coupling with Acetic Acid: The final step involves coupling the benzofuran and Boc-protected azetidine with acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for further functionalization:

| Reaction Type | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Acidolysis | HCl (4M in dioxane) or TFA (20% in DCM) | Free amine generation | 85–92% |

This step is pivotal for subsequent coupling or alkylation reactions in drug discovery workflows .

Coupling Reactions

The acetic acid moiety participates in amide or ester bond formation via carbodiimide-mediated coupling:

| Reagent | Substrate | Product Type | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| HATU/DIPEA | Primary amines | Amides | DMF | 78% | |

| DCC/DMAP | Alcohols | Esters | THF | 65% |

These reactions are widely used to attach bioactive fragments or polymer chains .

Nucleophilic Substitution at Azetidine

The azetidine ring undergoes ring-opening or substitution reactions due to strain in the four-membered structure:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| MeI/K2CO3 | Reflux in acetone | N-Methylated azetidine | Bioactivity modulation | |

| Ethylene oxide | 60°C, 12 hrs | Ring-expanded piperidine | Polymer precursors |

Benzofuran Ring Modifications

The benzofuran core participates in electrophilic aromatic substitution (EAS) and oxidation:

| Reaction | Reagent | Position Substituted | Outcome | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | C5 or C7 | Nitro derivatives | |

| Bromination | Br2/FeCl3 | C3 | Bromobenzofuran | |

| Oxidation | KMnO4, acidic | Furan ring cleavage | Dicarboxylic acid |

Esterification and Hydrolysis

The acetic acid group is esterified for prodrug strategies or hydrolyzed for solubility enhancement:

| Process | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH/H2SO4 | Acidic | 90% | |

| Hydrolysis | NaOH (1M) | Basic | 95% |

Cycloaddition and Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Catalyst | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| Sonogashira | Pd(PPh3)2Cl2/CuI | Terminal alkynes | Alkynylated analogs | |

| Suzuki-Miyaura | Pd(OAc)2/SPHOS | Arylboronic acids | Biaryl derivatives |

In Vitro Stability and Reactivity

Studies under physiological conditions reveal:

Key Research Findings

This compound’s versatility in coupling, substitution, and ring-modification reactions makes it indispensable for developing therapeutics and advanced materials. Future studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

Pharmaceutical Development

Overview:

Benzofuran-2-YL-(3-N-Boc-amino-azetidin-1-YL)-acetic acid is primarily recognized as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Key Applications:

- Targeted Therapies: The compound is being explored for its potential to develop targeted therapies for various diseases, including cancers and neurological disorders .

- Bioactive Compounds: Studies indicate that it may serve as a bioactive compound with interactions at specific molecular targets, which could modulate enzyme or receptor activities.

Biochemical Research

Mechanisms of Action:

The benzofuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring may form hydrogen bonds or ionic interactions, facilitating its role in enzyme inhibition and receptor modulation.

Research Focus:

- Enzyme Inhibition Studies: Researchers are investigating its effects on various enzymes to understand its potential therapeutic roles .

- Receptor Interaction Studies: The compound is utilized to explore receptor interactions that could lead to the development of new drugs targeting specific pathways .

Material Science

Applications in Materials:

this compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This is particularly relevant for developing advanced materials used in various industrial applications .

Diagnostics

Role in Medical Testing:

The compound is being studied for its potential use in developing diagnostic agents that can detect specific biomarkers. This capability could significantly improve disease diagnosis and monitoring .

Agrochemicals

Sustainable Practices:

Research is underway to explore the potential of this compound in creating safer and more effective agrochemicals. Its applications could contribute to sustainable agricultural practices by enhancing crop protection strategies without harming beneficial organisms .

Case Study 1: Targeted Cancer Therapies

Research has demonstrated that compounds similar to this compound exhibit significant activity against specific cancer cell lines. The modification of the benzofuran structure can enhance selectivity towards cancer cells while minimizing effects on healthy cells.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic pathways showed promising results with derivatives of this compound. The findings suggest a mechanism by which the compound can effectively modulate enzymatic activity, paving the way for new drug developments.

Mechanism of Action

The mechanism of action of Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzofuran moiety could interact with aromatic residues, while the azetidine ring could form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzofuran derivatives:

Structural Features

- Positional Isomerism : The target compound’s benzofuran-2-yl substitution contrasts with the 3-yl isomer (CAS: 885276-05-1), altering electronic distribution and steric interactions. This may influence binding to targets like enzymes or receptors .

- Heterocyclic Variations: Replacing azetidine with piperazine () introduces flexibility and fluorine-mediated stability, while thiazolo-pyrimidinone systems () add rigidity for selective target engagement.

Physicochemical Properties

- Lipophilicity : The Boc group in the target compound increases logP compared to hydroxylated analogs (), favoring blood-brain barrier penetration but reducing aqueous solubility.

- Solubility : Acetic acid moieties enhance solubility across analogs, though dihydrobenzofuran derivatives () are more polar, limiting membrane permeability.

Biological Activity

Benzofuran-2-YL-(3-N-Boc-amino-azetidin-1-YL)-acetic acid, with the CAS number 885275-29-6, is a synthetic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Overview of the Compound

This compound integrates a benzofuran moiety with an azetidine ring and an acetic acid group. This unique structure may contribute to its diverse biological activities, including anti-cancer and antimicrobial properties.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | 2-(1-benzofuran-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid |

| Molecular Formula | C18H22N2O5 |

| Molecular Weight | 346.3822 g/mol |

Synthesis of the Compound

The synthesis involves several key steps:

- Formation of Benzofuran Moiety : Typically synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

- Introduction of Azetidine Ring : Achieved via nucleophilic substitution reactions using azetidine derivatives.

- Boc Protection : The amino group on the azetidine ring is protected using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.

- Coupling with Acetic Acid : The final step involves coupling the benzofuran and Boc-protected azetidine with acetic acid using coupling reagents like EDCI and DMAP .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety can interact with aromatic residues, while the azetidine ring may form hydrogen bonds or ionic interactions, modulating the activity of these targets .

Anticancer Activity

Recent studies indicate that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound displayed a notable selectivity index, indicating its potential for targeted cancer therapies .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. Research has shown that modifications in the benzofuran structure can enhance activity against Mycobacterium tuberculosis and other pathogens. Compounds with specific substitutions demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of a benzofuran derivative in inhibiting cell proliferation in TNBC models. The compound exhibited an IC50 value of approximately 0.126 μM, demonstrating a strong inhibitory effect compared to control treatments .

Case Study 2: Antimycobacterial Activity

In another investigation, a series of benzofuran derivatives were synthesized and tested against M. tuberculosis. The most active compound showed an MIC of 8 μg/mL, highlighting the potential for developing new antimycobacterial agents from this scaffold .

Applications in Drug Development

This compound serves as a valuable intermediate in pharmaceutical development:

Q & A

Q. How is analytical method validation performed for quality control?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.